molecular formula C18H26FN3O2 B3983077 1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine

1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine

Cat. No.: B3983077
M. Wt: 335.4 g/mol
InChI Key: XZIUIWRZGKDEEZ-UHFFFAOYSA-N
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Description

1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom, a nitro group, and two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated aromatic compound is reacted with a piperidine derivative under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, and bases like K2CO3

    Hydrolysis: Strong acids (HCl) or bases (NaOH)

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Fluorobenzyl]piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-[3,4-Dichlorobenzyl]piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-[4-Bromobenzyl]piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine and nitro groups, along with the piperidine rings, make it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-13-3-7-20(8-4-13)16-12-17(18(22(23)24)11-15(16)19)21-9-5-14(2)6-10-21/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIUIWRZGKDEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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